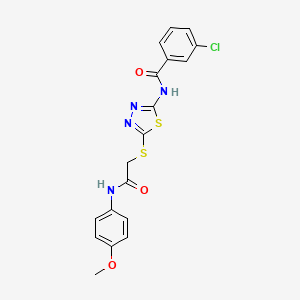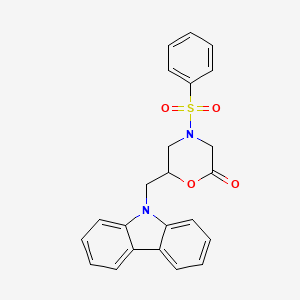
6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crystal Structure Analysis
The crystal structure of a compound closely related to "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" has been elucidated, revealing insights into the spatial arrangement of its molecular components. The related compound, 3-hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, crystallizes in the monoclinic system and exhibits a planar carbazole ring fragment inclined at an angle of 79.9° to the phenylsulfonyl group. The central hexavalent sulfur atom is surrounded by atoms in a tetrahedral configuration, with notable deviations in the O-SO angles, suggesting potential reactivity or interaction sites within similar compounds .
Synthesis Analysis
A synthesis method for benzimidazole derivatives, which share structural features with the target compound, involves a 'one-pot' nitro reductive cyclization reaction. This method utilizes sodium hydrosulfite as a reagent and can be performed using both microwave and conventional methods. The synthesis process is efficient and yields compounds with a morpholine skeleton at the C-6 position, which is a feature also present in "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" .
Chemical Reactions Analysis
The benzimidazole derivatives synthesized in the study exhibit significant in vitro antioxidant activities, which were assessed using various assays such as CUPRAC and FRAP. Additionally, the radical scavenging activities were measured using ABTS+ and DPPH methods. These results indicate that the compounds, which are structurally related to the target molecule, have the potential to engage in chemical reactions that neutralize free radicals, suggesting that "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" may also possess similar antioxidant properties .
Physical and Chemical Properties Analysis
The physical properties of the related compound, such as its crystalline structure and unit cell parameters, have been well-characterized, providing a foundation for understanding the physical characteristics of "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one". The chemical properties, particularly the reactivity of the sulfur atom and the inclination of the carbazole ring, are crucial for predicting the behavior of the target compound in various chemical environments . The antioxidant activity and glucosidase inhibitory potential of the synthesized benzimidazole derivatives also offer insights into the possible biological activities of the target compound .
科学的研究の応用
Electrophosphorescent Light-Emitting Devices
A study investigated the use of a bis-sulfone small molecule, closely related to the compound , for blue-green organic light-emitting devices (OLEDs). This research suggests potential applications of these types of compounds in developing efficient OLEDs (Kim et al., 2011).
Antimicrobial and Antiviral Agents
Compounds related to 6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one have shown potential as antimicrobial and antiviral agents. For example, certain derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited good to potent antimicrobial activity, indicating the potential of morpholin-2-one derivatives in antibiotic development (Janakiramudu et al., 2017).
OLED Host Materials
A study explored small-molecular compounds including 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile, demonstrating their use as host materials in blue phosphorescent OLEDs. These materials showed excellent performance, indicating a possible application area for similar compounds (Deng et al., 2013).
Modulation of Antibiotic Activity
The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of various bacteria and fungi was investigated. This highlights the role of phenylsulfonyl morpholine derivatives in enhancing the effectiveness of existing antibiotics (Oliveira et al., 2015).
特性
IUPAC Name |
4-(benzenesulfonyl)-6-(carbazol-9-ylmethyl)morpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23-16-24(30(27,28)18-8-2-1-3-9-18)14-17(29-23)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h1-13,17H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJIQYDTWBMDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![3-[[(2-Hydroxy-2,3-dihydro-1H-inden-5-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2542459.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)
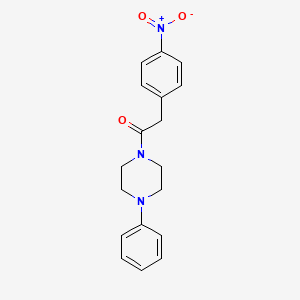

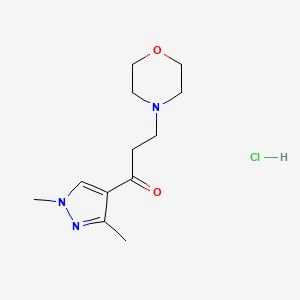
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)
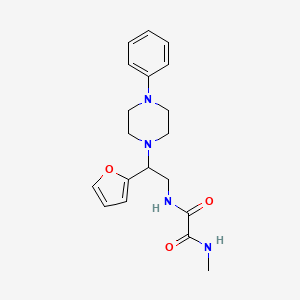
![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)
